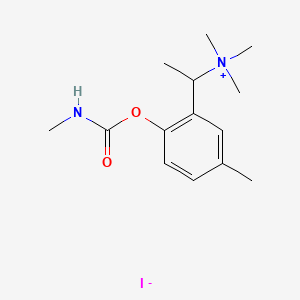
Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate is a complex organic compound with a unique structure that combines ammonium, phenyl, and carbamate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-methylphenyl ethylamine with trimethylamine and methyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted ammonium salts.
Wissenschaftliche Forschungsanwendungen
Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylammonium iodide: Shares a similar ammonium and phenyl structure but lacks the carbamate group.
Trimethylammonium iodide: Contains the trimethylammonium group but does not have the phenyl or carbamate groups.
Uniqueness
Ammonium, (1-(2-hydroxy-5-methylphenyl)ethyl)trimethyl-, iodide, methylcarbamate is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
63981-64-6 |
|---|---|
Molekularformel |
C14H23IN2O2 |
Molekulargewicht |
378.25 g/mol |
IUPAC-Name |
trimethyl-[1-[5-methyl-2-(methylcarbamoyloxy)phenyl]ethyl]azanium;iodide |
InChI |
InChI=1S/C14H22N2O2.HI/c1-10-7-8-13(18-14(17)15-3)12(9-10)11(2)16(4,5)6;/h7-9,11H,1-6H3;1H |
InChI-Schlüssel |
CTTJXBVSUXQHTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)NC)C(C)[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



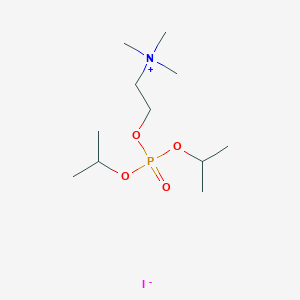
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13786941.png)

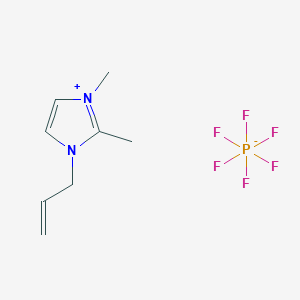

![Benzoic acid, 2,3,4,5-tetrachloro-6-[[(3-methoxypropyl)amino]carbonyl]-](/img/structure/B13786952.png)

![(1S,4S)-(+)-2-Isobutyl-2,5-diaza-bicyclo[2.2.1]heptane dihydrochloride](/img/structure/B13786970.png)
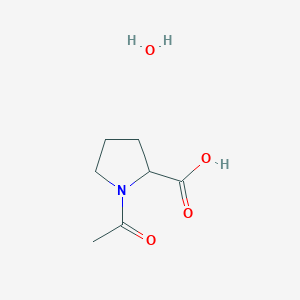

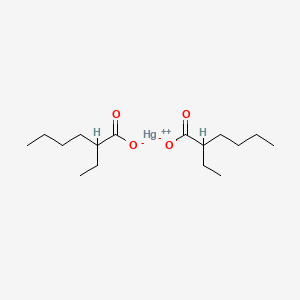
![[(3S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-3-yl] acetate](/img/structure/B13786997.png)
![2,2'-[(3-Aminophenyl)imino]bisethyl diacetate](/img/structure/B13786998.png)
